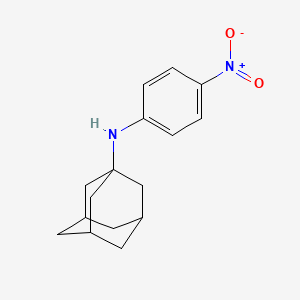

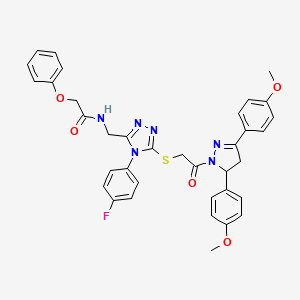

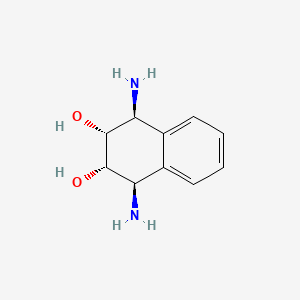

![molecular formula C21H19N3O4 B2500023 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-21-0](/img/structure/B2500023.png)

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, is a derivative of 7-diethylaminocoumarin-based 1,3,4-oxadiazole. These derivatives are of significant interest due to their potential biological activities. The research on these compounds is focused on their synthesis and the evaluation of their biological activities, such as anti-acetylcholinesterase activities, which are important for the treatment of conditions like Alzheimer's disease . Another related compound, 2-(diethylamino)-7-ethoxychromone, has been synthesized and tested for its antiplatelet activity, which is crucial for preventing thrombotic diseases .

Synthesis Analysis

The synthesis of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives, including the compound of interest, involves iodine-mediated oxidative cyclization. This method has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS, ensuring the correct structure of the synthesized compounds . The synthesis of related compounds, such as 2-(diethylamino)-7-ethoxychromone, involves the reaction of 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester in the presence of phosphorus oxychloride, followed by further structural modifications to enhance biological activity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. The structure-activity relationship studies have shown that the introduction of a halogen atom on the para-position of the phenyl ring of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives can enhance their acetylcholinesterase inhibitory activities. Molecular docking studies suggest that these compounds can interact optimally within the acetylcholinesterase enzyme, which is indicative of their potential as therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that are expected to confer biological activity. For instance, the iodine-mediated oxidative cyclization is a key step in the formation of the 1,3,4-oxadiazole ring. Further reactions, such as those leading to the introduction of halogen atoms or the transformation of 7-ethoxychromones into various derivatives, are performed to explore the effects of different substituents on biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one are not detailed in the provided papers, such properties are generally important for the pharmacokinetic profile of the compound. These properties include solubility, stability, and reactivity, which can affect the compound's absorption, distribution, metabolism, and excretion in biological systems. The synthesis methods and structural modifications are often aimed at optimizing these properties to improve the compound's efficacy as a drug .

科学的研究の応用

Highly Sensitive Detection Probes

Highly Sensitive Coumarin–Pyrazolone Probe for Cr3+ Detection in Living Cells

A study by Mani et al. (2018) synthesized a compound from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and 2-hydrazino-4-phenyl thiazole. This compound, upon complexation with Cr3+ ions, exhibited quick color change and significant fluorescence quenching, making it a highly sensitive probe for detecting Cr3+ in living cells (Mani et al., 2018).

Antioxidant Activity

Synthesis, Characterization and Antioxidant Activity of Coumarin Tethered 1,3,4-oxadiazole Analogues

Basappa et al. (2021) developed a series of coumarin-oxadiazole hybrids with significant antioxidant properties. The study highlights the synthesis method and the radical scavenging activities of these compounds, pointing to their potential as antioxidant leads (Basappa et al., 2021).

Selective Detection of Sulfite

Ratiometric Fluorescence Probe for Sulfite Detection

Sun et al. (2017) described a novel fluorescent probe based on the Michael addition mechanism for selective detection of sulfite. This probe demonstrates high selectivity and potential for monitoring sulfite levels in realistic samples and living cells (Sun et al., 2017).

Fluorescence Regulation by Intramolecular Electron Transfer

Bichromophoric Fluorescent Dyes for Polarity and pH Sensing

A study by Syzova et al. (2004) synthesized bichromophoric compounds that showed fluorescence properties regulated by photoinduced intramolecular electron transfer. These findings suggest the use of such compounds as fluorescence probes sensitive to the polarity and pH of their environment (Syzova et al., 2004).

Antibacterial and Antifungal Agents

New Oxadiazole Derivatives as Potential Antibacterial and Antifungal Agents

Mahesh et al. (2022) synthesized oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing good yields and potential antibacterial and antifungal activities. This research opens avenues for developing novel antimicrobial agents (Mahesh et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXSHQBCHBUIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)